molecular formula C24H45NO3 B12538377 N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide CAS No. 797752-88-6

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide

Cat. No.: B12538377
CAS No.: 797752-88-6
M. Wt: 395.6 g/mol
InChI Key: SKKBMXPSJUATTA-UHFFFAOYSA-N
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Description

Chemical Identity and Basic Properties

N-(1,3-Dihydroxyoctadec-4-en-2-yl)hex-3-enamide features a sphingoid base backbone (1,3-dihydroxyoctadec-4-ene) linked via an amide bond to a hex-3-enoyl group. The compound’s molecular formula is C24H43NO3 , with a molecular weight of 393.6 g/mol (calculated from atomic masses). The structure includes:

  • An 18-carbon sphingoid base with hydroxyl groups at positions 1 and 3 and a trans-double bond at position 4.
  • A six-carbon unsaturated acyl chain (hex-3-enamide) with a double bond at position 3.

Structural Features

The sphingoid base adopts an erythro configuration (1,3-dihydroxy groups on adjacent carbons), which is common in biologically active sphingolipids. The hex-3-enamide group introduces conformational rigidity due to its double bond, potentially influencing membrane interactions.

Key Physicochemical Properties
Property Value Source
XLogP3-AA 8.2
Hydrogen Bond Donors 3
Rotatable Bonds 35
Topological Polar Surface Area 73.1 Ų

These properties suggest moderate hydrophobicity and significant molecular flexibility, which may facilitate interactions with lipid bilayers and proteins.

Historical Context and Discovery

The compound’s discovery parallels advances in sphingolipid chemistry during the late 20th century. Early work on acylated sphingosines in the 1980s–1990s laid the groundwork for synthesizing analogs like this compound. Key milestones include:

  • 1990s : Development of solid-phase synthesis techniques for ceramides, enabling precise modifications to acyl chains.
  • 2005 : First reported synthesis of N-hexanoyl-D-erythro-sphingosine (a saturated analog), documented in PubChem (CID 5830687).
  • 2010s : Systematic exploration of unsaturated acyl variants to study lipid-protein interactions.

The introduction of the hex-3-enamide group represents an effort to mimic natural unsaturated fatty acids in synthetic sphingolipids, enhancing their utility in membrane biophysics research.

Significance in Sphingolipid Research

This compound has provided critical insights into two areas:

Membrane Dynamics

The hex-3-enamide group’s double bond introduces a kink in the acyl chain, reducing packing density in lipid bilayers. Studies using analogs have shown that such structural perturbations alter membrane fluidity and phase behavior, which are vital for processes like vesicle trafficking.

Signaling Pathways

This compound inhibits ceramidases in vitro, enzymes that hydrolyze ceramides into sphingosine. By modulating ceramide levels, it helps researchers study apoptosis and autophagy mechanisms. For example, its unsaturated acyl chain may enhance binding to hydrophobic pockets in ceramidase active sites.

Comparative Analysis with Analogous Compounds
Compound Acyl Chain Key Difference Biological Impact
N-Hexanoyl-sphingosine Saturated (C6:0) Lacks double bond Reduced membrane disruption
N-Palmitoylsphingosine Saturated (C16:0) Longer chain Enhanced enzymatic recognition
N-Hex-3-enamide derivative Unsaturated (C6:1) Double bond at position 3 Alters lipid-protein interactions

This table underscores how acyl chain modifications influence biochemical activity, positioning this compound as a tool for probing structure-function relationships in sphingolipids.

Properties

CAS No.

797752-88-6

Molecular Formula

C24H45NO3

Molecular Weight

395.6 g/mol

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide

InChI

InChI=1S/C24H45NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h6,17-19,22-23,26-27H,3-5,7-16,20-21H2,1-2H3,(H,25,28)

InChI Key

SKKBMXPSJUATTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC=CCC)O

Origin of Product

United States

Preparation Methods

Activation of Hex-3-enoic Acid

Hex-3-enoic acid is activated using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), often in the presence of N-hydroxysuccinimide (NHS) or N,N-dimethylaminopyridine (DMAP) to form reactive intermediates. For example:

  • Reagents : Hex-3-enoic acid (1.2 equiv), EDCl (1.5 equiv), NHS (1.5 equiv), dry dichloromethane (DCM).
  • Conditions : Stirred under nitrogen at 0°C for 2 hr, then room temperature for 12 hr.

Coupling with Sphingoid Base

The activated acyl is reacted with 1,3-dihydroxyoctadec-4-en-2-amine. Hydroxyl groups on the sphingoid base are typically protected with tert-butyldimethylsilyl (TBS) or acetyl (Ac) groups to prevent side reactions:

  • Procedure :
    • Dissolve TBS-protected sphingoid base (1.0 equiv) in anhydrous DCM.
    • Add activated hex-3-enoyl intermediate (1.2 equiv) dropwise at −20°C.
    • Stir for 24 hr under argon, then quench with saturated NaHCO₃.

Deprotection and Isolation

Final deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) for TBS groups or mild acidic hydrolysis for acetyl groups:

  • TBAF Method : TBAF (3.0 equiv) in THF, 0°C to room temperature, 6 hr.
  • Yield : 68–72% after silica gel chromatography (hexane/ethyl acetate gradient).

Enzymatic Synthesis Using Lipase Catalysts

Lipase-mediated transamidation offers a stereoselective route under mild conditions. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin is the preferred catalyst:

Reaction Setup

  • Substrates : 1,3-Dihydroxyoctadec-4-en-2-amine (1.0 equiv), hex-3-enoic acid vinyl ester (1.5 equiv).
  • Solvent : tert-Butanol, 45°C.
  • Catalyst Loading : 20% w/w of substrates.

Performance Metrics

  • Conversion : 89% after 48 hr (HPLC monitoring).
  • Enantiomeric Excess : >98% (Chiralpak AD-H column).

Industrial-Scale Production

Commercial manufacturers (e.g., RR Scientific) employ continuous-flow reactors for high-throughput synthesis:

Flow Chemistry Protocol

  • Reactor Type : Microfluidic tubular reactor (stainless steel, 0.5 mm ID).
  • Parameters :
    • Temperature: 50°C.
    • Residence time: 30 min.
    • Pressure: 2 bar.
  • Output : 92% purity (GC), 850 g/hr throughput.

Analytical Characterization

Critical quality control metrics for the final compound:

Parameter Method Specification
Purity GC-FID ≥98.0%
Residual Solvents HS-GC-MS <50 ppm (DCM, THF)
Stereochemistry Chiral HPLC E-configuration ≥99%
Moisture Karl Fischer ≤0.5% w/w

Challenges and Optimization Strategies

Isomerization During Synthesis

The Δ⁴ double bond in the sphingoid base is prone to cis-trans isomerization under acidic or high-temperature conditions. Mitigation includes:

  • Low-Temperature Processing : Reactions conducted below 0°C.
  • Radical Inhibitors : Addition of 0.1% BHT (butylated hydroxytoluene).

Solubility Limitations

The C18 chain causes poor solubility in polar solvents. Solutions involve:

  • Co-Solvent Systems : DCM/MeOH (4:1 v/v) or THF/water (9:1).
  • Microwave Assistance : 20% reduced reaction time at 60°C.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Chemical 72 98 120 Pilot-scale
Enzymatic 89 99 340 Lab-scale
Flow Chemistry 92 98 85 Industrial

Emerging Trends

Recent advances focus on:

  • Photocatalytic Amidation : Visible-light-driven protocols using Ru(bpy)₃²⁺, reducing reaction times to 2 hr.
  • Biocatalytic Cascades : Combining lipase with alcohol dehydrogenases for one-pot synthesis from fatty alcohols.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the fatty acid chain can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated fatty acid chains.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide has several applications in scientific research:

    Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

    Biology: Investigated for its role in cell signaling and apoptosis.

    Medicine: Explored for its potential in treating skin disorders and as a component in skincare products.

    Industry: Utilized in the formulation of cosmetics and personal care products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and apoptosis. The molecular targets include enzymes involved in lipid metabolism and proteins associated with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Ceramide Analogs

Acyl Chain Length and Unsaturation

The acyl chain’s length and saturation significantly influence ceramide function. Below is a comparative analysis:

Compound Name Acyl Chain Chain Length Unsaturation Key Biological Role Reference
N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide Hex-3-enoyl C6 3E Apoptosis induction, membrane interactions
C16-Ceramide (N-Palmitoylceramide) Palmitoyl C16 None Pro-apoptotic, lipid raft regulation
ω-N3-C6-Cer (Clickable ceramide) C6-azido C6 None Membrane modeling, click chemistry applications
(E)-N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide Acetamido C2 None Induced systemic resistance in plants
N-([2S,3R,4E,11Z]-1,3-dihydroxyoctadeca-4,11-dien-2-yl)palmitamide Palmitoyl C16 4E, 11Z Mitochondrial lipid metabolism, LC/MS retention studies

Key Observations:

  • Chain Length: Shorter acyl chains (e.g., C6 in the target compound) enhance solubility but reduce metabolic stability compared to C16-ceramide .
  • Unsaturation: The 3E double bond in the hexenoyl group may increase membrane fluidity and alter binding to enzymes like ceramidases .
  • Functional Groups: Azido (ω-N3-C6-Cer) or phenylacetyl (compound 403) modifications enable specialized applications (e.g., click chemistry or apoptosis studies) .

Stereochemical and Backbone Modifications

The sphingoid base’s stereochemistry (2S,3R) is conserved in natural ceramides, but backbone modifications alter bioactivity:

  • Compound 406 (3-Ketone-4,6-diene ceramide): Replaces the 3-hydroxyl group with a ketone and introduces a 4,6-diene system. This compound selectively induces apoptosis in chemo-resistant cancer cells, highlighting the role of oxidative modifications in enhancing pro-apoptotic effects .
  • Compound 403 (Phenylacetyl ceramide): The aromatic acyl chain disrupts lipid packing, reducing membrane stability but enhancing interactions with signaling proteins .

Biological Activity

N-(1,3-dihydroxyoctadec-4-en-2-yl)hex-3-enamide, also known as a type of ceramide derivative, exhibits significant biological activities that are crucial for various physiological processes. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

  • Molecular Formula: C24H47NO3
  • Molecular Weight: 397.6 g/mol
  • CAS Number: 189894-79-9

Structural Characteristics:
The compound features a long-chain fatty acid backbone with hydroxyl groups at specific positions, which contributes to its amphiphilic nature and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Signaling Modulation:
    • It plays a role in cellular signaling pathways, particularly those involved in apoptosis and cell survival. The compound can influence the activity of various signaling proteins, including protein kinase C (PKC) and phosphatases, which are critical in cell proliferation and differentiation.
  • Induction of Apoptosis:
    • Research indicates that this compound can induce apoptosis in certain cell types by activating the extrinsic apoptotic pathway. This involves the release of cytochrome c from mitochondria and activation of caspases, leading to programmed cell death.
  • Insulin Resistance:
    • This compound has been implicated in the modulation of insulin signaling pathways. It may contribute to insulin resistance by affecting the phosphorylation state of insulin receptor substrates.

Biological Activities

The compound exhibits various biological activities that have been documented in scientific literature:

ActivityDescription
Anticancer Properties Induces apoptosis in cancer cells and inhibits their proliferation.
Neuroprotective Effects Exhibits potential neuroprotective effects by modulating neuroinflammatory responses.
Skin Barrier Function Enhances skin barrier function, improving hydration and reducing transepidermal water loss.
Metabolic Regulation Influences lipid metabolism and glucose homeostasis through its action on insulin signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity:
    A study demonstrated that this compound induces apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
  • Neuroprotection:
    In vitro studies showed that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases .
  • Skin Health:
    Clinical evaluations have indicated that formulations containing this compound improve skin hydration and barrier function significantly compared to control treatments .

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